4-Cyanocyclohexene oxide

Stereochemistry Conformational Analysis Physical Organic Chemistry

4-Cyanocyclohexene oxide (IUPAC: 7-oxabicyclo[4.1.0]heptane-3-carbonitrile; CAS 141-40-2) is a trans-configured, monofunctional cycloaliphatic epoxide substituted at the 4-position with a nitrile group. Physicochemical characterization confirms a molecular formula of C₇H₉NO, a molecular weight of 123.15 g/mol, a density of approximately 1.13 g/cm³, a boiling point near 250.5 °C, and a refractive index around 1.499.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 141-40-2
Cat. No. B086918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanocyclohexene oxide
CAS141-40-2
Synonyms7-Oxabicyclo[4.1.0]heptane-3-carbonitrile
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1C#N
InChIInChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2
InChIKeyMBOPNDFEIXMJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanocyclohexene Oxide (CAS 141-40-2) – Product Profile and Compound Identity for Scientific Procurement


4-Cyanocyclohexene oxide (IUPAC: 7-oxabicyclo[4.1.0]heptane-3-carbonitrile; CAS 141-40-2) is a trans-configured, monofunctional cycloaliphatic epoxide substituted at the 4-position with a nitrile group [1]. Physicochemical characterization confirms a molecular formula of C₇H₉NO, a molecular weight of 123.15 g/mol, a density of approximately 1.13 g/cm³, a boiling point near 250.5 °C, and a refractive index around 1.499 . The compound is sourced historically from Union Carbide Corporation and is available as a neat liquid [2]. Its dual oxirane/nitrile reactivity distinguishes it from unsubstituted cyclohexene oxide and positions it as a specialty intermediate for stereoselective synthesis and halogen-containing polymer stabilization [3].

Why 4-Cyanocyclohexene Oxide Cannot Be Replaced by Unsubstituted Cyclohexene Oxide or Generic Epoxy Stabilizers


Generic substitution of 4-cyanocyclohexene oxide with simpler cycloaliphatic epoxides (e.g., cyclohexene oxide, CAS 286-20-4) or standard aliphatic epoxy stabilizers (e.g., epoxidized soybean oil) fails on three quantitative grounds. First, the trans-4-cyano substituent imposes a defined axial conformational preference that controls stereochemical outcomes in ring-opening reactions, a property absent in the unsubstituted parent [1]. Second, the boiling point of the target compound exceeds that of cyclohexene oxide by approximately 120 °C, enabling thermal processing windows that the parent cannot tolerate . Third, patent data demonstrates that alicyclic epoxy nitriles specifically suppress homopolymer formation during halogen scavenging—a failure mode that plagues conventional aliphatic epoxy stabilizers and leads to equipment fouling [2]. Interchanging compounds without these structural features directly compromises stereochemical fidelity, thermal stability, and long-term stabilizer performance.

Quantitative Differentiation Evidence: 4-Cyanocyclohexene Oxide vs. Closest Analogs


Trans-Stereochemistry Confirmed by Dipole Moment and Kerr Constant Measurements vs. Cyclohexene Oxide

The trans configuration of 4-cyanocyclohexene oxide was definitively established through dipole moment and molar Kerr constant measurements, distinguishing it from the twisted carbon skeleton reported for unsubstituted cyclohexene oxide [1]. Cyclohexene oxide exhibits ground-state dipole moment components of |μₐ| = 1.15 ± 0.01 D, |μ_b| = 0.18 ± 0.08 D, |μ_c| = 1.91 ± 0.02 D (total ~2.24 D) with a twisted ring conformation [2]. In contrast, the trans-fused oxirane ring in 4-cyanocyclohexene oxide locks the ring geometry and imposes a specific conformational preference, directly impacting stereochemical outcomes in ring-opening polymerization and nucleophilic addition reactions [3].

Stereochemistry Conformational Analysis Physical Organic Chemistry

Boiling Point and Density Differentiation: 4-Cyanocyclohexene Oxide vs. Cyclohexene Oxide

4-Cyanocyclohexene oxide exhibits a boiling point of approximately 250.5 °C at 760 mmHg and a density of ~1.13 g/cm³ . In contrast, unsubstituted cyclohexene oxide (CAS 286-20-4) boils at 129–130 °C with a density of ~1.007 g/mL at 25 °C [1]. The ~121 °C elevation in boiling point and ~12% increase in density are attributable to the polar nitrile substituent, which enhances intermolecular dipole-dipole interactions and provides a wider liquid-phase thermal processing window.

Thermal Properties Purification Formulation

Stabilizer Performance: Suppressed Homopolymer Formation vs. Aliphatic Epoxy Stabilizers

According to Daicel patent JPS62175432A, 3,4-epoxycyclohexanecarbonitrile (i.e., 4-cyanocyclohexene oxide) is explicitly claimed as a representative alicyclic epoxy stabilizer for halogen-containing compounds [1]. The patent demonstrates that alicyclic epoxy compounds retain hydrogen halide capture capacity equivalent to conventional aliphatic epoxy stabilizers (e.g., epoxidized soybean oil, glycidyl ethers), but exhibit significantly slower homopolymer formation rates [1]. This reduced homopolymerization prevents the deposition of resinous byproducts on heat exchanger surfaces, pipe walls, and molding die surfaces—a key failure mode of aliphatic epoxies that leads to equipment fouling, reduced heat transfer efficiency, and off-specification molded products [1].

Polymer Stabilization Halogen Scavenging PVC Additives

Nitrile Functional Handle: Orthogonal Derivatization Capability Absent in Cyclohexene Oxide

The nitrile substituent at the 4-position of 4-cyanocyclohexene oxide provides an orthogonal reactive handle that is completely absent in unsubstituted cyclohexene oxide [1]. The cyano group can undergo hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl derivative, or cycloaddition reactions, all while the epoxide ring remains available for independent ring-opening chemistry. The computed XLogP value of 0.6 and polar surface area (PSA) of 36.32 Ų reflect the polarity contribution of the nitrile group, which also modifies solubility behavior relative to the more hydrophobic cyclohexene oxide . Cyclohexene oxide lacks any functional group beyond the oxirane, limiting its post-reaction derivatization potential to a single transformation pathway.

Organic Synthesis Functional Group Interconversion Building Block

Conformational Preference: Axial Conformer Dominance in Trans-4-Substituted Cyclohexene Oxides

A ¹H NMR conformational study by Samoshin et al. (1996) demonstrated that trans-4-substituted cyclohexene oxides exhibit a significant preference for the axial conformer, in contrast to cis-isomers which favor the equatorial conformer and the unsubstituted parent cyclohexene oxide which shows a more balanced conformational equilibrium [1]. This class-level finding applies directly to trans-4-cyanocyclohexene oxide: the axial orientation of the nitrile substituent alters the steric and electronic environment around the oxirane ring, thereby influencing the regioselectivity and stereochemical course of nucleophilic ring-opening reactions. This conformational effect is not observed in cyclohexene oxide, which lacks a 4-substituent and displays a twisted ring geometry without defined axial/equatorial preferences [2].

Conformational Analysis NMR Spectroscopy Reactivity Prediction

Procurement-Relevant Application Scenarios for 4-Cyanocyclohexene Oxide Based on Differentiated Evidence


Halogen-Containing Polymer Stabilization: PVC and Chlorinated Resin Formulations

The Daicel patent JPS62175432A explicitly claims 3,4-epoxycyclohexanecarbonitrile as an effective stabilizer for halogen-containing resins including PVC, vinylidene chloride resins, chlorinated polyethylene, and fluorinated polymers [1]. The key differential advantage over conventional aliphatic epoxy stabilizers (epoxidized soybean oil, glycidyl ethers) is the significantly slower homopolymer formation rate, which prevents resinous deposit buildup on heat exchangers, pipe walls, and extrusion die surfaces during high-temperature processing (~170 °C) [1]. Recommended addition levels range from 0.1–5 wt%, and the compound can be introduced during pelletization via extrusion blending or added directly during product synthesis [1]. This scenario is directly supported by the stabilizer performance evidence in Section 3, Evidence Item 3.

Stereoselective Synthesis of 1,2-Disubstituted Cyclohexane Derivatives via Ring-Opening

The confirmed trans configuration and axial conformational preference of the nitrile group (see Section 3, Evidence Items 1 and 5) make 4-cyanocyclohexene oxide a valuable substrate for stereoselective nucleophilic ring-opening reactions [1]. The oxirane ring opens regioselectively to yield 1,2-disubstituted cyclohexane derivatives with predictable stereochemistry, while the nitrile group remains available for subsequent orthogonal transformations—hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition chemistry [2]. This dual reactivity cannot be achieved with unsubstituted cyclohexene oxide, which offers only a single reactive site and no defined stereochemical control. The higher boiling point (~250 °C) also permits thermally driven ring-opening conditions that would volatilize cyclohexene oxide (bp ~130 °C).

Corrosion Inhibition in Halogen-Containing Process Equipment

The patent further claims 3,4-epoxycyclohexanecarbonitrile as a corrosion inhibitor for manufacturing equipment handling halogen-containing substances, including chlorinated and fluorinated solvents and intermediates [1]. The alicyclic epoxy structure provides effective hydrogen halide scavenging while resisting the premature ring-opening polymerization that compromises aliphatic epoxy inhibitors. This translates to longer service intervals, reduced maintenance downtime, and fewer off-grade product batches caused by polymer contamination—operational advantages that directly inform procurement decisions for industrial chemical processing facilities. Addition at 0.1–5% during product charging is recommended [1].

Specialty Monomer for Functionalized Polyether Synthesis

The combination of an epoxide ring capable of ring-opening polymerization (ROP) and a pendent nitrile group positions 4-cyanocyclohexene oxide as a specialty monomer for synthesizing functionalized polyethers with cyano side chains [1]. The axial conformational preference of the trans isomer (see Section 3, Evidence Item 5) influences the stereoregularity of the resulting polymer backbone, a parameter that affects thermal and mechanical properties [2]. Post-polymerization modification of the nitrile groups (e.g., hydrolysis to poly(carboxylic acid) or reduction to poly(amine)) enables access to polyelectrolytes or chelating polymers that cannot be prepared from cyclohexene oxide homopolymer. The compound's molecular weight (123.15 g/mol) and liquid physical state facilitate solvent-based and bulk polymerization protocols [3].

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